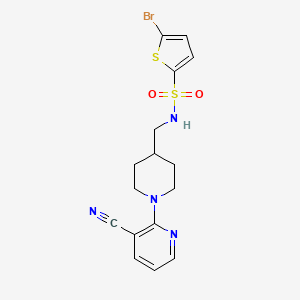

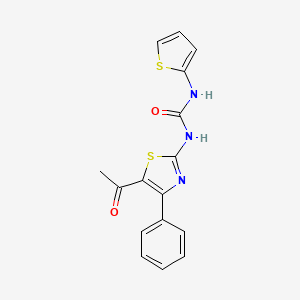

![molecular formula C21H18N4O2S2 B2539569 1-苯甲酰-3-([1,2,4]三唑并[3,4-b][1,3]苯并噻唑-1-基硫代)氮杂环戊烷-2-酮 CAS No. 326025-31-4](/img/structure/B2539569.png)

1-苯甲酰-3-([1,2,4]三唑并[3,4-b][1,3]苯并噻唑-1-基硫代)氮杂环戊烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves various synthetic routes. For instance, the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine involves primarily four routes . These routes involve the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazole .Molecular Structure Analysis

The molecular structure analysis of similar compounds shows that they have the ability to manifest substituents around a core scaffold in defined three-dimensional (3D) representations .Chemical Reactions Analysis

The chemical reactions of similar compounds involve interactions with a diversity of hydrazines or hydrazine hydrochlorides .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the basic optical, electrochemical, and semiconductor properties of some compounds have been studied .科学研究应用

化学合成和反应性

类似于“1-苯甲酰-3-([1,2,4]三唑并[3,4-b][1,3]苯并噻唑-1-基硫代)氮杂环戊烷-2-酮”的化合物已被合成用于各种研究,旨在探索它们的化学性质和反应性。例如,三唑并苯并噻唑及其衍生物已通过涉及胂酰卤和各种其他底物的反应合成。这些合成方法通常针对具有潜在抗菌、抗真菌或抗惊厥特性的化合物,反映了这些化学框架在药物化学中的广泛用途 (Abdelhamid 等,2000)。

生物学应用

三唑并苯并噻唑的衍生物已被广泛研究其生物活性。例如,一些化合物已被研究其抑制人碳酸酐酶同工酶的能力,这些同工酶在各种生理过程中发挥重要作用,包括呼吸和组织中 pH 值的调节 (Alafeefy 等,2015)。此类研究强调了这些化合物在设计针对疾病状态中所涉及酶的抑制剂方面的潜力。

抗菌和抗真菌特性

三唑并苯并噻唑衍生物的抗菌和抗真菌特性一直是寻找新治疗剂的兴趣所在。具有这些骨架的化合物已被合成并评估其针对一系列病原体的活性,为其作为开发新的抗菌和抗真菌治疗的先导化合物的潜力提供了宝贵的见解 (Kukreja 等,2016)。

作用机制

Target of Action

The primary target of 1-Benzoyl-3-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)azepan-2-one is Shikimate dehydrogenase . This enzyme is essential for the biosynthesis of the chorismate end product and is a highly promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents .

Mode of Action

The compound interacts with its target, Shikimate dehydrogenase, by inhibiting its activity . This inhibition disrupts the biosynthesis of chorismate, a crucial precursor in the synthesis of aromatic amino acids in bacteria .

Biochemical Pathways

The inhibition of Shikimate dehydrogenase affects the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in bacteria . The disruption of this pathway leads to a deficiency in these essential amino acids, thereby inhibiting bacterial growth and proliferation .

Pharmacokinetics

The structure-activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which are structurally similar to the compound , has been studied . These studies can provide insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and proliferation due to the disruption of the shikimate pathway . This makes the compound a potential candidate for the treatment of diseases caused by bacteria, such as tuberculosis .

未来方向

属性

IUPAC Name |

1-benzoyl-3-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)azepan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S2/c26-18(14-8-2-1-3-9-14)24-13-7-6-12-17(19(24)27)29-21-23-22-20-25(21)15-10-4-5-11-16(15)28-20/h1-5,8-11,17H,6-7,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRWIBMNOXQAII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C(C1)SC2=NN=C3N2C4=CC=CC=C4S3)C(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzoyl-3-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)azepan-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

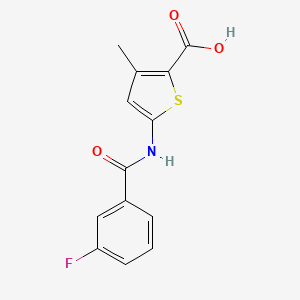

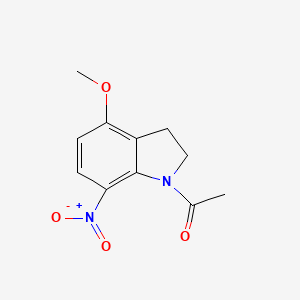

![8-Methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2539491.png)

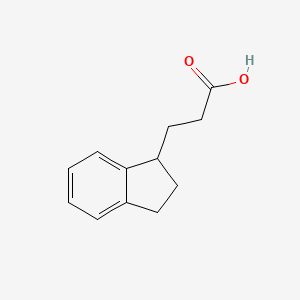

![methyl N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]carbamate](/img/structure/B2539495.png)

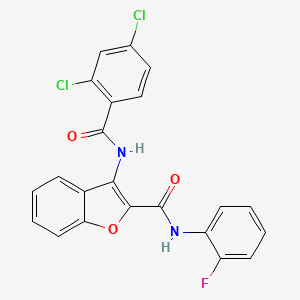

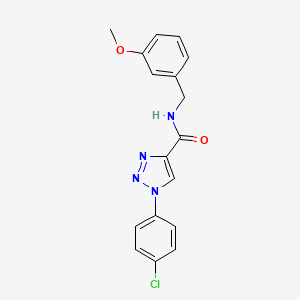

![N-(4-chlorobenzyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2539496.png)

![(4-((3-fluorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2539498.png)

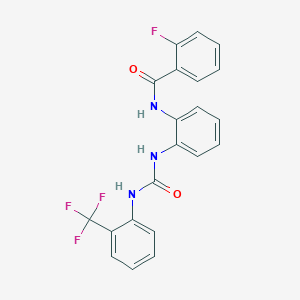

![N-(2-methylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2539500.png)

![Tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2539501.png)